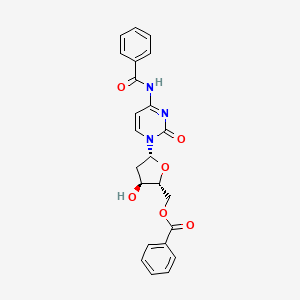
N-Benzoyl-5'-O-benzoyl-2'-deoxycytidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N4-Benzoyl-5’-O-benzoyl-2’-deoxycytidine is a modified nucleoside analog. It is structurally derived from 2’-deoxycytidine, a component of DNA, by the addition of benzoyl groups at the N4 and 5’-O positions. This compound is primarily used in the synthesis of oligonucleotides and has applications in various fields of scientific research, including chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N4-Benzoyl-5’-O-benzoyl-2’-deoxycytidine typically involves the protection of the hydroxyl groups and the amine group of 2’-deoxycytidine, followed by selective benzoylation. The process can be summarized as follows:
Protection of Hydroxyl Groups: The 5’-hydroxyl group is protected using a dimethoxytrityl (DMT) group.
Protection of Amine Group: The N4 position is protected using a benzoyl group.
Benzoylation: The 5’-O position is benzoylated using benzoyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of N4-Benzoyl-5’-O-benzoyl-2’-deoxycytidine follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification techniques to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
N4-Benzoyl-5’-O-benzoyl-2’-deoxycytidine undergoes various chemical reactions, including:
Substitution Reactions: The benzoyl groups can be replaced by other functional groups under specific conditions.
Hydrolysis: The compound can be hydrolyzed to remove the benzoyl protecting groups, yielding 2’-deoxycytidine.
Common Reagents and Conditions
Benzoylation: Benzoyl chloride and pyridine are commonly used for benzoylation.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis of the benzoyl groups.
Major Products Formed
Deprotected Nucleoside: Hydrolysis of N4-Benzoyl-5’-O-benzoyl-2’-deoxycytidine yields 2’-deoxycytidine.
Applications De Recherche Scientifique
N4-Benzoyl-5’-O-benzoyl-2’-deoxycytidine has several applications in scientific research:
Chemistry: Used in the synthesis of oligonucleotides for various biochemical studies.
Biology: Employed in the study of DNA-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in antiviral and anticancer therapies.
Industry: Utilized in the production of synthetic DNA for research and therapeutic purposes.
Mécanisme D'action
The mechanism of action of N4-Benzoyl-5’-O-benzoyl-2’-deoxycytidine involves its incorporation into synthetic oligonucleotides. The benzoyl groups protect the nucleoside during the synthesis process, preventing unwanted side reactions. Once incorporated, the protecting groups can be removed to yield the desired oligonucleotide sequence .
Comparaison Avec Des Composés Similaires
Similar Compounds
N4-Benzoyl-2’-deoxycytidine: Lacks the 5’-O-benzoyl group.
5’-O-Benzoyl-2’-deoxycytidine: Lacks the N4-benzoyl group.
N4-Benzoyl-5’-O-(4,4’-dimethoxytrityl)-2’-deoxycytidine: Contains a dimethoxytrityl group instead of a benzoyl group at the 5’-O position.
Uniqueness
N4-Benzoyl-5’-O-benzoyl-2’-deoxycytidine is unique due to the presence of benzoyl groups at both the N4 and 5’-O positions, providing enhanced protection during oligonucleotide synthesis and allowing for more efficient and selective reactions .
Propriétés
Numéro CAS |
4803-92-3 |
|---|---|
Formule moléculaire |
C23H21N3O6 |
Poids moléculaire |
435.4 g/mol |
Nom IUPAC |
[(2R,3S,5R)-5-(4-benzamido-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C23H21N3O6/c27-17-13-20(32-18(17)14-31-22(29)16-9-5-2-6-10-16)26-12-11-19(25-23(26)30)24-21(28)15-7-3-1-4-8-15/h1-12,17-18,20,27H,13-14H2,(H,24,25,28,30)/t17-,18+,20+/m0/s1 |
Clé InChI |
ADBLMNPUSHTBKL-NLWGTHIKSA-N |
SMILES isomérique |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(=O)C4=CC=CC=C4)O |
SMILES canonique |
C1C(C(OC1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(=O)C4=CC=CC=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![disodium;[(2S,3R,4R,5S)-2,3,4,5-tetrahydroxyhexanoyl] phosphate](/img/structure/B12860062.png)
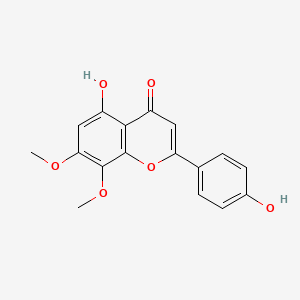

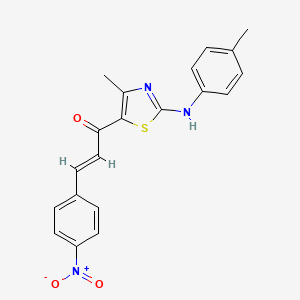
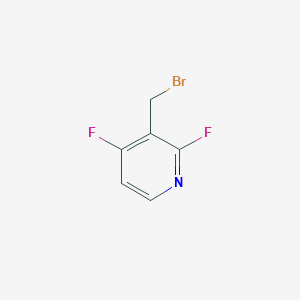
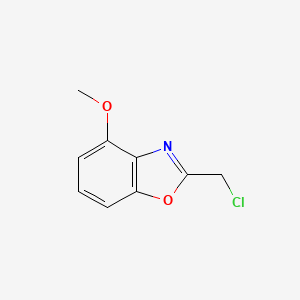
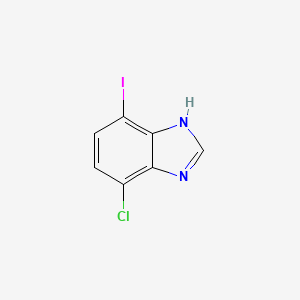
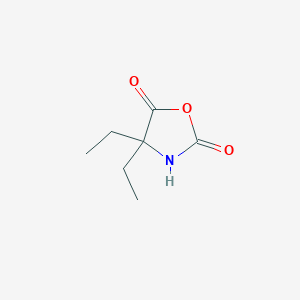
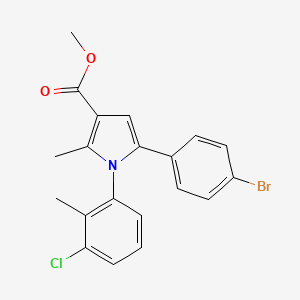
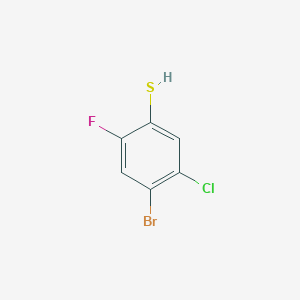
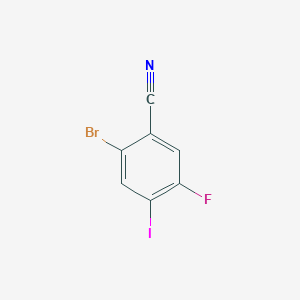
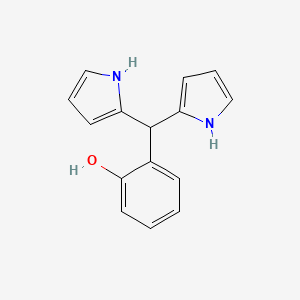

![2-(3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)acetic acid](/img/structure/B12860125.png)
